2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt
Description
2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt is a compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Properties
IUPAC Name |
2-amino-1-(1-benzothiophen-3-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS.ClH/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10;/h1-4,6,9,12H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAODGQZEOIHCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-03-9 | |
| Record name | Benzo[b]thiophene-3-methanol, α-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Palladium-Mediated Cross-Coupling Reactions
Recent advances leverage Suzuki-Miyaura couplings to construct the benzo[b]thiophene nucleus. For instance, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives are synthesized via Pd(dppf)Cl₂-catalyzed coupling of boronic esters with halogenated thiophenes. Optimal conditions involve DMF/H₂O (3:1) at 90°C for 3.3 hours, achieving 86% isolated yield after silica gel chromatography. This method circumvents the regioselectivity challenges of classical Friedel-Crafts acylations.
Cyclocondensation of Ketones with Thioamides
Alternative routes employ cyclohexanone or cyclopentanone condensed with cyanoacetylhydrazine in ethanol under reflux. The reaction proceeds via thioamide intermediate formation, followed by cyclization to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide. Key spectral data include $$ ^1H $$-NMR resonances at δ 1.77–1.79 ppm (m, 4H, 2CH₂) and IR carbonyl stretches at 1699 cm⁻¹, confirming core structure.
Installation of the Ethanolamine Side Chain
Reductive Amination of Ketone Precursors
A patent-pending approach converts 1-(benzo[b]thiophen-2-yl)ethanone to the corresponding oxime using hydroxylamine hydrochloride, followed by borane-pyridine reduction. This two-step sequence affords the ethanolamine derivative in 66% yield after recrystallization from ethanol. Critical process parameters include maintaining temperatures below 5°C during borane addition to suppress racemization.
Nucleophilic Substitution of Halogenated Intermediates
Chlorinated benzo[b]thiophenes react with 2-aminoethanol in toluene at 110°C for 12 hours, catalyzed by K₂CO₃. While this method offers straightforward scalability, competing elimination reactions necessitate careful control of water content (<0.1% w/w). Post-reaction workup with dilute HCl precipitates the hydrochloride salt directly, avoiding column chromatography.
Hydrochloride Salt Formation and Purification
Acidic Workup Strategies
Crude ethanolamine bases are treated with 32% HCl in toluene at 50–55°C, achieving quantitative protonation. Crystallization from n-heptane/diisopropylether (5:1) yields the hydrochloride salt with 99.5% purity by HPLC. Process analytical technology (PAT) tools monitor particle size distribution during anti-solvent addition to ensure consistent polymorph formation.
Solvent Screening for Crystallization
Comparative studies reveal ethyl acetate/hexane mixtures (3:7 v/v) provide superior crystal habit versus pure ethanol recrystallization. XRPD analysis confirms Form I monohydrate stability under accelerated storage conditions (40°C/75% RH).
Analytical Characterization Benchmarks
Spectroscopic Correlations
$$ ^1H $$-NMR (600 MHz, DMSO-d₆): δ 8.69 (s, 1H, thiophene H-1), 4.21 (q, J = 6.6 Hz, 2H, CH₂OH), 3.85 (br s, 2H, NH₂), 2.49 (t, J = 6.6 Hz, 2H, CH₂NH). IR (KBr): 3385 (NH₂), 2950 (CH₂), 1590 (C=C arom.) cm⁻¹.
Purity Assessment
HPLC-UV (254 nm) methods using C18 columns (ACN/0.1% H3PO4 70:30) resolve the API from related substances A–D, with LOD ≤0.05%.
Process Optimization and Scale-Up Challenges
Catalyst Loading Reduction
Screening Pd nanoparticles immobilized on mesoporous silica (Pd@SBA-15) decreased Pd usage from 0.1 equiv. to 0.02 equiv. while maintaining 85% coupling efficiency.
Green Chemistry Metrics
Solvent substitution studies replaced DCM with cyclopentyl methyl ether (CPME) in amide couplings, reducing Process Mass Intensity (PMI) from 32 to 18 kg/kg.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 2-amino-1-benzo[b]thiophen-3-yl-ethanol exhibit significant antimicrobial activity. Specifically, studies have shown that these compounds can inhibit biofilm formation in uropathogenic Escherichia coli, suggesting their potential as novel antibacterial agents with antivirulence activity.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly in the context of breast cancer. A study highlighted the synthesis of various derivatives that induce apoptosis in breast cancer cells, showcasing the compound's potential as a therapeutic agent in oncology . The mechanism involves the modulation of cellular pathways that lead to cancer cell death, making it a candidate for further development in cancer therapies.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, 2-amino-1-benzo[b]thiophen-3-yl-ethanol has demonstrated anti-inflammatory effects. This is particularly relevant in the treatment of conditions characterized by chronic inflammation, where such compounds can help mitigate symptoms and improve patient outcomes.
Synthesis and Derivatives
The synthesis of 2-amino-1-benzo[b]thiophen-3-yl-ethanol typically involves several chemical reactions that allow for the creation of various derivatives. These derivatives can be tailored to enhance specific biological activities or reduce side effects. For instance, microwave-assisted synthesis techniques have been employed to produce high yields of related compounds, which can then be screened for biological activity .
| Synthesis Method | Yield | Comments |
|---|---|---|
| Conventional methods | Variable | Often slower and less efficient than modern techniques |
| Microwave-assisted | High | Rapid and generally high yielding |
Antimicrobial Case Study
A study focused on the evaluation of 2-amino-1-benzo[b]thiophen-3-yl derivatives against E. coli reported a significant reduction in biofilm formation at sub-inhibitory concentrations. This suggests potential applications in treating urinary tract infections where biofilm formation is a critical factor in antibiotic resistance.
Cancer Treatment Case Study
In a comparative study involving various compounds, those containing the benzo[b]thiophene structure were shown to significantly reduce tumor size in mouse models of breast cancer. The study detailed how these compounds affected hematological parameters, indicating their potential role not only in tumor reduction but also in improving overall health during chemotherapy treatments .
Mechanism of Action
The mechanism of action of 2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt include other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer.
Zileuton: An anti-inflammatory drug.
Sertaconazole: An antifungal agent.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Overview
2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt (CAS No. 1131-03-9) is a compound belonging to the class of benzothiophenes, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
The compound can be synthesized through various methods, including the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide. This method yields high purity and is scalable for industrial applications. The compound's structure includes a benzene ring fused with a thiophene ring, contributing to its unique chemical properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially modulating processes such as inflammation and tumor growth.
- Receptor Modulation : It may also interact with various receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. For instance, it has shown significant inhibition against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 7.80 µg/mL | 12.50 µg/mL |
| Candida albicans | 7.80 µg/mL | Moderate activity observed |
| Escherichia coli | Inactive | Inactive |
This data suggests that while the compound exhibits potent activity against certain Gram-positive bacteria and fungi, it is ineffective against Gram-negative bacteria like E. coli .
Antitumor Activity
Research has indicated that derivatives of benzothiophenes, including this compound, possess antitumor properties. In vitro studies demonstrated that these compounds can suppress the growth of various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
- Results : Compounds exhibited preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts .
Antioxidant Properties
In addition to antimicrobial and antitumor activities, this compound has been studied for its antioxidant properties. It helps in reducing oxidative stress by scavenging free radicals, which is beneficial in preventing cellular damage associated with various diseases .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other benzothiophene derivatives:
| Compound | Activity | Notes |
|---|---|---|
| Raloxifene | Anticancer | Used for breast cancer treatment |
| Zileuton | Anti-inflammatory | Targets leukotriene synthesis |
| Sertaconazole | Antifungal | Effective against fungal infections |
The unique combination of functional groups in this compound distinguishes it from these compounds, enhancing its potential for diverse applications in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt?
- Methodological Answer : The synthesis typically involves reacting benzo[b]thiophen-3-yl precursors (e.g., benzo[b]thiophen-3-carboxylic acid derivatives) with ammonia or a primary amine under acidic conditions. After introducing the amino group, hydrochloric acid is added to form the hydrochloride salt. Solvents like ethanol or water are commonly used to facilitate the reaction, with heating (e.g., reflux) to improve yield .
- Example Protocol :
- React benzo[b]thiophen-3-yl-ethanol with ammonia in ethanol under reflux.
- Acidify with concentrated HCl to precipitate the hydrochloride salt.
- Purify via recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the structure, with the thiophene protons appearing as distinct aromatic signals (δ 6.5–7.5 ppm) and the ethanol backbone resonating in the δ 3.0–4.5 ppm range.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns.
- IR Spectroscopy : Peaks at ~3200–3500 cm (N-H stretch) and ~2500–3000 cm (O-H of HCl salt) are diagnostic .
Q. What are the solubility properties of this hydrochloride salt?
- Methodological Answer : The hydrochloride salt enhances water solubility compared to the free base. Solubility can be tested empirically by gradual addition to solvents (e.g., water, methanol, DMSO) under sonication. For example, >50 mg/mL solubility in water is typical for similar hydrochlorides, but pH adjustments may be required for stability .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is ideal. Key steps:
- Grow high-quality crystals via slow evaporation (e.g., from ethanol/water).
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Refine using SHELXL with restraints for disordered solvent molecules.
- Validate hydrogen bonding between the ammonium group and chloride ions .
- Example Data Table :
| Parameter | Value |
|---|---|
| Space group | P2/c |
| R-factor | <5% |
| Resolution | 0.84 Å |
| CCDC deposition no. | To be assigned |
Q. What mechanistic role does the benzo[b]thiophen-3-yl group play in nucleophilic reactions?
- Methodological Answer : The thiophene moiety stabilizes transition states via aromatic π-electron interactions, enhancing nucleophilic substitution at the ethanol backbone. For example:
- SN2 Reactions : The amino group acts as a nucleophile in alkylation or acylation reactions.
- Electrophilic Aromatic Substitution : Thiophene directs electrophiles to the 2- or 5-positions.
- Experimental validation: Monitor reaction kinetics via HPLC or H NMR to track intermediate formation .
Q. How does the hydrochloride salt form influence biochemical interactions?
- Methodological Answer : The protonated amino group (NH) increases bioavailability and binding affinity to negatively charged biomolecules (e.g., DNA or enzymes).
- Case Study : In enzyme inhibition assays, compare IC values of the free base vs. hydrochloride salt.
- Analytical Tool : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Safety and Best Practices
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood during synthesis to mitigate HCl vapor exposure.
- Storage : Keep in airtight containers with desiccants to prevent hygroscopic degradation .
Contradictions and Validation
- Synthesis Solvents : emphasizes ethanol/water, while uses 1,4-dioxane for related thiophene derivatives. Researchers should test solvent compatibility empirically for optimal yield .
- Crystallography Software : While SHELX is widely used ( –2), newer programs like Olex2 or Phenix may offer complementary refinement tools. Cross-validate results with multiple software packages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
